molecular formula C11H11F2N3O3S2 B6577937 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1172716-23-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B6577937
CAS No.: 1172716-23-2
M. Wt: 335.4 g/mol
InChI Key: RJRYBOQIZADROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at positions 4 and 5. The acetamide moiety at the 2-position of the benzothiazole is further functionalized with an N-methylmethanesulfonamido group. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3S2/c1-16(21(2,18)19)5-9(17)14-11-15-10-7(13)3-6(12)4-8(10)20-11/h3-4H,5H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYBOQIZADROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Activity (if reported)
This compound - 4,6-Difluoro benzothiazole
- N-Methylmethanesulfonamido acetamide
C₁₁H₁₂F₂N₃O₃S₂ 348.35 Benzothiazole, sulfonamide, acetamide Not explicitly reported in evidence
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)acetamide - 4,6-Difluoro benzothiazole
- Simple acetamide
C₉H₆F₂N₂OS 228.22 Benzothiazole, acetamide Not reported
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide - 4,6-Difluoro benzothiazole
- 4-(Ethylsulfanyl)phenyl acetamide
C₁₅H₁₂F₂N₂OS₂ 338.39 Benzothiazole, thioether, acetamide Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide - 6-Trifluoromethyl benzothiazole
- 3-Methoxyphenyl acetamide
C₁₆H₁₂F₃N₂O₂S 362.34 Benzothiazole, trifluoromethyl, methoxy, acetamide Not reported

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The target compound’s sulfonamido group enhances polarity compared to the thioether in ’s derivative or the methoxy group in ’s analogs. This may improve aqueous solubility, critical for bioavailability in drug development . The difluoro substitution on the benzothiazole core contrasts with the trifluoromethyl group in ’s compounds.

Structural Analogues in Medicinal Chemistry: Pyridazinone derivatives () with acetamide substituents, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate FPR2 agonist activity. Though structurally distinct from benzothiazoles, this highlights the role of acetamide moieties in modulating receptor interactions . The absence of a methylsulfonamido group in simpler benzothiazoles (e.g., ) suggests the target compound may exhibit unique pharmacokinetic or target-binding profiles due to increased hydrogen-bonding capacity .

Synthetic Considerations :

  • The synthesis of N-methylmethanesulfonamido-functionalized derivatives likely requires sulfonylation steps distinct from the thioether or methoxy-substituted analogs. ’s methodology for azolyl pyrimidine acetamides may offer parallels for coupling reactions .

Research Findings and Data Gaps

  • Physicochemical Data : While molar masses and formulas are calculable, experimental data on solubility, logP, or stability for the target compound are absent in the provided evidence.
  • Biological Activity: No direct evidence links the target compound to specific biological targets. Comparative studies with FPR agonists () or antimicrobial azolyl pyrimidines () could inform hypothesis-driven research .
  • Crystallographic Validation: The use of SHELX programs () is noted for small-molecule refinement, suggesting that structural validation of the target compound may leverage these tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.